2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide
Overview
Description
2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C11H22N4O3S2 and a molecular weight of 322.447 Da . This compound features a piperidine ring, a common structural motif in many pharmacologically active compounds, and is characterized by the presence of a methylsulfonyl group, a carbonyl group, and a hydrazinecarbothioamide moiety.
Preparation Methods
The synthesis of 2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide involves multiple steps, typically starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions The final step involves the formation of the hydrazinecarbothioamide moiety, which can be achieved through the reaction of hydrazine with a suitable carbonyl compound .
Chemical Reactions Analysis
2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: The hydrazinecarbothioamide moiety can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of 2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}-N-propylhydrazinecarbothioamide can be compared with other similar compounds, such as:
2-[1-(methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride: This compound shares the piperidine and methylsulfonyl groups but differs in the presence of an ethanamine moiety instead of the hydrazinecarbothioamide moiety.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-3-propylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S2/c1-3-6-12-11(19)14-13-10(16)9-5-4-7-15(8-9)20(2,17)18/h9H,3-8H2,1-2H3,(H,13,16)(H2,12,14,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMPOOGYIDYMSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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